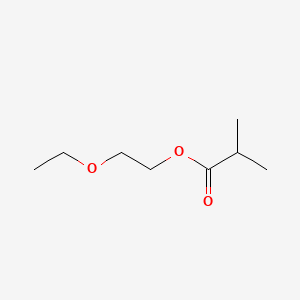2-Ethoxyethyl isobutyrate
CAS No.: 54396-97-3
Cat. No.: VC3692023
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54396-97-3 |
|---|---|
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 2-ethoxyethyl 2-methylpropanoate |
| Standard InChI | InChI=1S/C8H16O3/c1-4-10-5-6-11-8(9)7(2)3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | ANSOCBLHUNAGRK-UHFFFAOYSA-N |
| SMILES | CCOCCOC(=O)C(C)C |
| Canonical SMILES | CCOCCOC(=O)C(C)C |
Introduction
Chemical Identity and Structure
Basic Identification
2-Ethoxyethyl isobutyrate is an organic ester with the molecular formula C8H16O3 . It is also known by the systematic name 2-ethoxyethyl 2-methylpropanoate, which more precisely describes its chemical structure . The compound consists of an isobutyrate (2-methylpropanoate) group connected to a 2-ethoxyethyl moiety through an ester linkage.
Structural Representation
The chemical structure can be represented through various notations that provide insights into its molecular arrangement. The SMILES notation for 2-ethoxyethyl isobutyrate is CCOCCOC(=O)C(C)C, which encodes its structural formula in a linear text format . Its International Chemical Identifier (InChI) is InChI=1S/C8H16O3/c1-4-10-5-6-11-8(9)7(2)3/h7H,4-6H2,1-3H3, with a corresponding InChIKey of ANSOCBLHUNAGRK-UHFFFAOYSA-N . These identifiers uniquely characterize the compound's structure, allowing for unambiguous identification in chemical databases and literature.
Structural Features
The molecule contains three oxygen atoms: one as part of the carbonyl group in the ester linkage, one in the ester linkage itself, and one in the ether group of the ethoxyethyl moiety. This arrangement creates a compound with both hydrophilic and hydrophobic characteristics, influencing its physical properties and potential applications. The branched structure of the isobutyrate group contributes to the compound's steric properties and reactivity patterns.
Physical and Chemical Properties
Predicted Properties
While comprehensive experimental data on physical properties is limited in the search results, predicted collision cross-section (CCS) values for various adducts of 2-ethoxyethyl isobutyrate provide insights into its molecular dimensions and behavior in mass spectrometry analyses. These values are crucial for analytical identification and characterization of the compound.
Collision Cross Section Data
The following table presents predicted collision cross-section values for various adducts of 2-ethoxyethyl isobutyrate :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 161.11722 | 135.7 |
| [M+Na]+ | 183.09916 | 144.9 |
| [M+NH4]+ | 178.14376 | 142.6 |
| [M+K]+ | 199.07310 | 140.6 |
| [M-H]- | 159.10266 | 134.1 |
| [M+Na-2H]- | 181.08461 | 138.2 |
| [M]+ | 160.10939 | 136.3 |
| [M]- | 160.11049 | 136.3 |
These values are useful for identification and quantification purposes in analytical chemistry, particularly in ion mobility spectrometry coupled with mass spectrometry .
Chemical Reactivity
General Reactivity
As an ester, 2-ethoxyethyl isobutyrate likely exhibits typical ester reactivity. Based on related compounds, it can be expected to undergo hydrolysis in acidic or basic conditions, leading to the formation of 2-ethoxyethanol and isobutyric acid. The compound would also be susceptible to transesterification reactions in the presence of alcohols and appropriate catalysts .
Stability and Decomposition
The search results indicate that 2-ethoxyethyl isobutyrate reacts with strong bases and strong oxidants. When heated to decomposition, it produces carbon dioxide, carbon monoxide, and irritating fumes . This thermal decomposition behavior is consistent with other ester compounds and is an important consideration for safe handling and storage.
Incompatibilities
The compound is incompatible with strong oxidizers, acids, and alkalis, which can lead to potentially hazardous reactions . These incompatibilities should be carefully considered when designing experimental procedures involving this compound or when determining storage conditions.
Applications and Uses
Related Compounds and Comparative Analysis
While direct information on applications of 2-ethoxyethyl isobutyrate is limited, related compounds provide context for potential uses. For example, 2-ethylhexyl isobutyrate (a different but structurally related compound) has established market presence with documented applications, as evidenced by market research reports . Similarly, ethyl isobutyrate is used in the manufacture of organic chemicals and as a flavoring agent . The ethoxyethyl group in our target compound could confer different physical properties and application potentials compared to these related compounds.
Toxicological Information
Acute Toxicity
The available toxicological data for 2-ethoxyethyl isobutyrate includes:
-
Oral LD50 (rat, male/female): 2,733 mg/kg body weight
-
Inhalation LC50 (rat, male/female): > 36 mg/m³ air
These values suggest moderate acute toxicity, consistent with many ester compounds used in industrial and laboratory settings.
Carcinogenicity
Analytical Considerations
Identification Methods
The collision cross-section data presented earlier provides valuable parameters for identifying 2-ethoxyethyl isobutyrate using advanced analytical techniques such as ion mobility spectrometry coupled with mass spectrometry . These methods can be particularly useful for detecting and quantifying the compound in complex matrices or environmental samples.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume